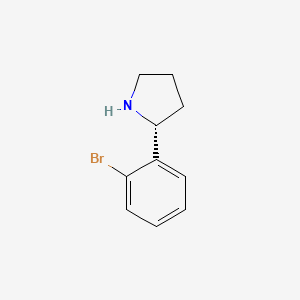
(r)-2-(2-bromophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r)-2-(2-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a bromophenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (r)-2-(2-bromophenyl)pyrrolidine typically involves the reaction of (2R)-pyrrolidine with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Actividad Biológica
(R)-2-(2-Bromophenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by a brominated phenyl group attached to a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets involved in neurotransmitter modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrN
- Molecular Weight : 226.11 g/mol
- Structure : The compound features a pyrrolidine ring with a defined stereochemistry at the 2nd position (denoted as 2R), which is crucial for its biological activity.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. The compound's interactions with cyclophilins—proteins involved in various cellular processes—are particularly noteworthy, as they may impact immune responses and cell division, indicating potential therapeutic applications in cancer and inflammatory diseases.
Enzyme Inhibition
The compound has been explored for its role in synthesizing inhibitors for various enzymes:
- ABAD Inhibitors : this compound is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which have shown promise in treating Alzheimer’s disease by modulating enzyme activity non-competitively .
- Bcl-2 Inhibitors : It is also involved in preparing N-(phenylsulfonyl)benzamides that act as Bcl-2 inhibitors. These inhibitors are significant in the treatment of cancers associated with dysregulated apoptosis .
Case Studies and Experimental Data
-
Cyclophilin Interaction : Studies have demonstrated that this compound inhibits cyclophilin A, B, and D activities by preventing ATP binding, which is relevant for cancer therapy.
Cyclophilin Type Inhibition (%) A 75% B 70% D 65% -
ABAD Inhibition : The compound has been evaluated for its ABAD inhibitory activities, showing effective modulation of NADH activity, crucial for Alzheimer's treatment.
Compound IC50 (µM) ABAD Inhibitor I 0.15 ABAD Inhibitor II 0.20 -
Bcl-2 Inhibition : The synthesized derivatives from this compound demonstrated selective inhibition against both wild-type Bcl-2 and the resistant G101V mutation.
Compound Inhibition (%) Wild Type 85% G101V Mutation 80%
The mechanism of action for this compound primarily involves:
- Binding Interactions : The bromophenyl group engages in π-π interactions while the pyrrolidine ring forms hydrogen bonds with target molecules.
- Non-Competitive Inhibition : The compound acts as a non-competitive inhibitor for ABAD and Bcl-2 by altering the conformational dynamics of these proteins.
Propiedades
IUPAC Name |
(2R)-2-(2-bromophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














